molecular formula C21H15N3OS B2803699 2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile CAS No. 923108-26-3

2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile

Cat. No. B2803699
CAS RN: 923108-26-3
M. Wt: 357.43
InChI Key: SSIIVRBDOXQYOY-UHFFFAOYSA-N
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Description

2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile, also known as CTMN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Cytotoxicity and Anticancer Potential

  • Nicotinonitrile derivatives, including those with thiophene substituents, have been synthesized and tested for their cytotoxic activity against various tumor cell lines. Compounds in this category have shown promising cytotoxicity, indicating potential for cancer treatment (Ibrahim et al., 2018).

Corrosion Inhibition

  • Certain pyridine derivatives, closely related to nicotinonitrile, have been studied as corrosion inhibitors for steel. These studies involve electrochemical, surface, and quantum chemical analyses to understand the inhibitory effects and adsorption behaviors (Ansari et al., 2015).

Photophysical Studies

  • Nicotinonitrile derivatives have been investigated for their photophysical properties. For example, studies on compounds like 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile show potential as blue light-emitting materials (Ahipa et al., 2014).

Antimicrobial Activity

  • Research on nicotinonitrile derivatives has also extended to their antimicrobial properties. Certain synthesized compounds have been tested against various bacterial and fungal strains, showing potential as antimicrobial agents (Guna et al., 2015).

Application in Solar Cells

  • In the realm of renewable energy, some nicotinonitrile derivatives have been used in dye-sensitized solar cells (DSSCs). These studies focus on improving the efficiency and spectral coverage of DSSCs (Hemavathi et al., 2019).

Molecular Structural Studies

  • Structural characterization of nicotinonitrile derivatives, including X-ray crystallography and spectroscopy, has been conducted to understand their molecular geometry and interactions (Chantrapromma et al., 2009).

properties

IUPAC Name

2-[(4-cyanophenyl)methylsulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS/c1-25-19-9-6-17(7-10-19)20-11-8-18(13-23)21(24-20)26-14-16-4-2-15(12-22)3-5-16/h2-11H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIIVRBDOXQYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Cyanobenzyl)thio)-6-(4-methoxyphenyl)nicotinonitrile

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